Phenylalanine,N-acetyl--phenyl-

Description

BenchChem offers high-quality Phenylalanine,N-acetyl--phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylalanine,N-acetyl--phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

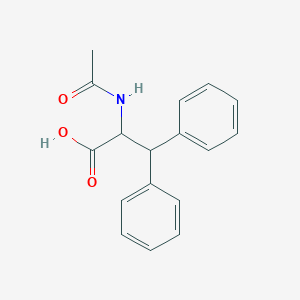

Structure

2D Structure

3D Structure

Properties

CAS No. |

149597-86-4 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

2-acetamido-3,3-diphenylpropanoic acid |

InChI |

InChI=1S/C17H17NO3/c1-12(19)18-16(17(20)21)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,18,19)(H,20,21) |

InChI Key |

KRFUEXGPDYTGGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of N-acetyl-L-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine (NAcPhe) is an acetylated derivative of the essential amino acid L-phenylalanine. While historically viewed primarily as a detoxification byproduct of phenylalanine metabolism, particularly in the context of phenylketonuria (PKU), emerging evidence suggests a more complex biological role. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and physiological functions of NAcPhe. We will delve into its involvement in metabolic pathways, its potential as a biomarker, and its implications for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Introduction

N-acetyl-L-phenylalanine is a naturally occurring metabolite found in various organisms.[1] Its primary known biological function is linked to the metabolism of L-phenylalanine. In healthy individuals, L-phenylalanine is primarily converted to L-tyrosine by the enzyme phenylalanine hydroxylase.[2] However, in individuals with genetic disorders such as phenylketonuria (PKU), where this enzyme is deficient, phenylalanine accumulates to toxic levels.[3] The body then utilizes alternative metabolic pathways to detoxify the excess phenylalanine, one of which is the N-acetylation of L-phenylalanine to form NAcPhe.[4][5] This guide will explore the intricacies of this process and the broader biological significance of NAcPhe.

Biosynthesis and Metabolism

The primary route for the formation of N-acetyl-L-phenylalanine is the enzymatic acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53) , which utilizes acetyl-CoA as the acetyl group donor.[6][7]

Metabolic Pathway of Phenylalanine

The following diagram illustrates the central role of phenylalanine metabolism and the position of N-acetyl-L-phenylalanine formation, particularly in the context of phenylketonuria (PKU).

Caption: Phenylalanine metabolism highlighting the formation of N-acetyl-L-phenylalanine.

Quantitative Data

Comprehensive quantitative data is essential for understanding the physiological and pathological relevance of N-acetyl-L-phenylalanine.

Table 1: Concentrations of N-acetyl-L-phenylalanine and Related Metabolites

| Analyte | Condition | Biofluid | Concentration | Reference |

| Phenylacetylglutamine (PAG) | mHPA/PKU | Urine | 33.1 ± 21.3 µg/µmol Cr | [8] |

| Phenylacetylglutamine (PAG) | Healthy Controls | Urine | Lower than PKU patients | [8] |

| Phenylacetylglutamine (PAG) | BH4-treated PKU | Urine | 34.3 ± 23.3 µg/µmol Cr | [8] |

| Phenylacetylglutamine (PAG) | Non-BH4-treated PKU | Urine | 61.5 ± 23.7 µg/µmol Cr | [8] |

| L-Phenylalanine | Healthy Neonates | Blood | <120 µmol/L | [3] |

| L-Phenylalanine | Classic PKU | Blood | >1200 µmol/L | [3] |

| L-Phenylalanine | Mild PKU | Blood | 600-1200 µmol/L | [3] |

| L-Phenylalanine | Mild HPA | Blood | <600 µmol/L | [3] |

Note: Specific concentration data for N-acetyl-L-phenylalanine in healthy vs. PKU populations is limited in readily available literature; Phenylacetylglutamine (PAG) is another derivative of phenylalanine metabolism often measured in PKU.

Table 2: Kinetic Properties of Related Enzymes

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Phenylalanine Hydroxylase (recombinant human) | L-Phenylalanine | ~0.2 mM | - | Human | [9] |

| Phenylalanine Transaminase (assumed mitochondrial aspartate aminotransferase) | L-Phenylalanine | 1.37 ± 0.14 mM | - | Human (calculated from in vivo data) | [9] |

| N-acetyltransferase 1 (NAT1) | p-Aminobenzoic acid (PABA) | - | Higher in NAT14 vs. NAT114B | Human (CHO cells) | [10] |

| N-acetyltransferase 1 (NAT1) | 4-Aminobiphenyl (4-ABP) | - | Higher in NAT14 vs. NAT114B | Human (CHO cells) | [10] |

Biological Role and Clinical Significance

Role in Phenylketonuria (PKU)

The most well-documented role of N-acetyl-L-phenylalanine is in the context of PKU. In the absence of functional phenylalanine hydroxylase, the body's capacity to convert phenylalanine to tyrosine is compromised, leading to a toxic buildup of phenylalanine. The N-acetylation of phenylalanine to NAcPhe represents a detoxification mechanism, converting the amino acid into a more water-soluble compound that can be more readily excreted by the kidneys.[4][5] Elevated levels of NAcPhe and other phenylalanine metabolites in the urine are characteristic of untreated or poorly managed PKU.[11][12]

Renal Clearance

N-acetyl-L-phenylalanine is cleared from the bloodstream primarily by the kidneys. Studies have shown that it undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions.[13] This is a common pathway for the elimination of various metabolic byproducts and xenobiotics.

Caption: Renal clearance pathway for N-acetyl-L-phenylalanine via organic anion transporters.

Potential as a Uremic Toxin

Several N-acetylated amino acids have been classified as uremic toxins, which are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of uremia.[14][15] While the specific toxicity of N-acetyl-L-phenylalanine is not as extensively studied as other uremic toxins like indoxyl sulfate or p-cresyl sulfate, its accumulation in renal impairment warrants further investigation into its potential contribution to uremic symptoms.

Neurotransmitter Synthesis and Signaling

L-phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[16] High levels of phenylalanine, as seen in PKU, can interfere with the transport of other large neutral amino acids across the blood-brain barrier, potentially affecting the synthesis of serotonin and other neurotransmitters.[17] While N-acetyl-L-phenylalanine is a derivative of phenylalanine, its direct role in modulating neurotransmitter synthesis is not well established.

Recent research has identified the orphan G protein-coupled receptor GPR139 as a receptor for aromatic amino acids, including L-phenylalanine and L-tryptophan.[18][19] These amino acids activate GPR139 with EC50 values in the micromolar range.[18] Given the structural similarity, it is plausible that N-acetyl-L-phenylalanine could also interact with this receptor, although direct evidence for this is currently lacking. Further research is needed to explore this potential signaling role.

Experimental Protocols

Quantification of N-acetyl-L-phenylalanine in Urine by LC-MS/MS

This protocol is adapted from methods for quantifying similar metabolites in urine.[8][20]

Objective: To quantify the concentration of N-acetyl-L-phenylalanine in human urine samples.

Materials:

-

Urine samples

-

N-acetyl-L-phenylalanine standard

-

Deuterated N-acetyl-L-phenylalanine (or other suitable internal standard)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an ESI source

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any debris.

-

Transfer 100 µL of the supernatant to a clean centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-acetyl-L-phenylalanine and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of the N-acetyl-L-phenylalanine standard.

-

Calculate the concentration in the urine samples based on the peak area ratios of the analyte to the internal standard.

-

Caption: A typical workflow for the quantification of N-acetyl-L-phenylalanine in a biological matrix.

Phenylalanine N-acetyltransferase Activity Assay

This protocol is a conceptual adaptation based on general N-acetyltransferase assays.[10][21]

Objective: To measure the activity of phenylalanine N-acetyltransferase in a cell lysate or purified enzyme preparation.

Materials:

-

Cell lysate or purified enzyme

-

L-phenylalanine

-

Acetyl-CoA

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Tris-HCl buffer (pH 8.0)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0).

-

Prepare stock solutions of L-phenylalanine, acetyl-CoA, and DTNB in the reaction buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

50 µL of reaction buffer

-

10 µL of cell lysate or purified enzyme

-

10 µL of L-phenylalanine solution (to a final concentration of e.g., 1 mM)

-

10 µL of DTNB solution (to a final concentration of e.g., 0.2 mM)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of acetyl-CoA solution (to a final concentration of e.g., 0.5 mM).

-

Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at 37°C for 10-20 minutes. The increase in absorbance is due to the reaction of the free CoA-SH produced with DTNB.

-

-

Calculation of Activity:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of the DTNB-CoA adduct to convert the rate of change in absorbance to the rate of product formation (nmol/min).

-

Normalize the activity to the amount of protein in the sample (e.g., nmol/min/mg protein).

-

Applications in Drug Development

The unique properties of N-acetyl-L-phenylalanine open up several avenues for its application in drug development.

-

Prodrug Strategies: The acetylation of amino acids can modify their physicochemical properties, such as lipophilicity and stability, potentially improving their pharmacokinetic profile. N-acetylation can be explored as a prodrug strategy to enhance the delivery of phenylalanine or phenylalanine-based drugs.[22]

-

Biomarker for PKU Management: Monitoring the levels of N-acetyl-L-phenylalanine in urine could serve as a non-invasive biomarker for assessing the metabolic control of PKU patients.[8]

-

Targeting Phenylalanine Metabolism: A deeper understanding of the enzymes involved in N-acetyl-L-phenylalanine metabolism, such as phenylalanine N-acetyltransferase, could provide novel targets for therapeutic intervention in diseases characterized by abnormal phenylalanine metabolism.

Conclusion

N-acetyl-L-phenylalanine, once considered a minor metabolite, is gaining recognition for its significant role in the detoxification of phenylalanine, especially in the context of phenylketonuria. Its potential as a biomarker and its implications for drug design highlight the need for further research into its biological functions. This technical guide provides a comprehensive overview of the current knowledge on N-acetyl-L-phenylalanine, offering a valuable resource for researchers and professionals in the fields of biochemistry, medicine, and drug development. Future studies should focus on elucidating its potential signaling roles, obtaining more precise quantitative data in various physiological and pathological states, and exploring its therapeutic applications.

References

- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetylglutamine and trimethylamine N‐oxide: Two uremic players, different actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy N-Acetyl-DL-phenylalanine (EVT-258429) | 2901-75-9 [evitachem.com]

- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection [mdpi.com]

- 17. Biochemical and neuropsychological effects of elevated plasma phenylalanine in patients with treated phenylketonuria. A model for the study of phenylalanine and brain function in man - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The GPR139 reference agonists 1a and 7c, and tryptophan and phenylalanine share a common binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A new substrate for the measurement of N-acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caringsunshine.com [caringsunshine.com]

An In-depth Technical Guide to the Biosynthesis and Metabolism of N-Acetylated Aromatic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylated aromatic amino acids (NA-ArAAs) represent a class of metabolites increasingly recognized for their diverse biological roles, from detoxification and neurotransmission to cell signaling. This technical guide provides a comprehensive overview of the core principles governing the biosynthesis and metabolism of these compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and biological significance of NA-ArAAs. This document details the enzymatic pathways responsible for their formation and degradation, presents quantitative data on their occurrence, and outlines key experimental protocols for their study. Furthermore, it includes detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of their complex biology.

Introduction

N-acetylated aromatic amino acids are derivatives of the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—formed through the addition of an acetyl group to the amino group. This modification significantly alters their physicochemical properties, influencing their solubility, transport, and biological activity.[1] While some NA-ArAAs have been known for decades as products of detoxification pathways, particularly in metabolic disorders like phenylketonuria, recent research has unveiled their broader physiological and pathophysiological relevance.[2]

Longer-chain N-acyl aromatic amino acids, often referred to as lipo-amino acids, have emerged as a class of signaling molecules with functions in various physiological processes.[1][3] The study of NA-ArAAs is a rapidly evolving field with implications for neuroscience, oncology, and metabolic diseases. A thorough understanding of their biosynthesis and metabolism is critical for harnessing their therapeutic potential and for the development of novel diagnostic and prognostic markers.

Biosynthesis of N-Acetylated Aromatic Amino Acids

The primary route for the biosynthesis of NA-ArAAs is the N-acetylation of the parent aromatic amino acid, a reaction catalyzed by a class of enzymes known as N-acetyltransferases (NATs).

The Role of N-Acetyltransferases (NATs)

NATs are a superfamily of enzymes that transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a substrate. The Gcn5-related N-acetyltransferase (GNAT) superfamily is a major group of enzymes implicated in the N-acetylation of amino acids.[1]

The general reaction for the biosynthesis of N-acetylated aromatic amino acids is as follows:

Aromatic Amino Acid + Acetyl-CoA → N-Acetyl Aromatic Amino Acid + CoA-SH

This reaction is crucial for cellular homeostasis and the regulation of various biological processes.

Biosynthetic Pathway Overview

The biosynthesis of NA-ArAAs is a fundamental metabolic process. The following diagram illustrates the general workflow from a precursor aromatic amino acid to its N-acetylated form.

Caption: General biosynthetic pathway of N-acetylated aromatic amino acids.

Metabolism and Degradation

The metabolic fate of NA-ArAAs is multifaceted, involving both degradation back to their constituent molecules and further enzymatic modifications.

Degradation via Hydrolysis

The primary degradation pathway for NA-ArAAs is hydrolysis, which removes the acetyl group and regenerates the free aromatic amino acid and acetate. This reaction is catalyzed by specific hydrolases. The balance between N-acetylation and deacetylation is crucial for maintaining the cellular concentrations of these molecules.[1]

N-Acetyl Aromatic Amino Acid + H₂O → Aromatic Amino Acid + Acetate

Further Metabolic Conversions

NA-ArAAs can also serve as substrates for other enzymes, leading to a variety of modified products.

-

N-Acetyl-Tyrosine Metabolism: N-acetyl-L-tyrosine can be hydroxylated by tyrosinase to form N-acetyl-L-DOPA.[1] This is a key step in a pathway that can lead to the formation of catecholamines, highlighting the role of N-acetylation in neurotransmitter synthesis.[4] Ingested N-acetyl-L-tyrosine is deacetylated in the liver to L-tyrosine, which then serves as a precursor for dopamine, norepinephrine, and epinephrine.[4]

Caption: Metabolic pathways of N-acetyl-L-tyrosine.

-

N-Acetyl-Phenylalanine Metabolism: N-acetyl-L-phenylalanine is a significant metabolite in phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][5] In PKU, excess phenylalanine is shunted into alternative metabolic pathways, including N-acetylation, leading to elevated levels of N-acetyl-L-phenylalanine in the blood and urine.[2][5]

-

N-Acetyl-Tryptophan Metabolism: N-acetyl-L-tryptophan is a metabolite of tryptophan and is involved in the kynurenine pathway. It can also be a precursor for the synthesis of N-acetylserotonin and melatonin.[6]

Quantitative Data

The concentrations of NA-ArAAs in biological systems can vary significantly depending on the specific compound, tissue, and physiological state. The following table summarizes some of the N-acyl aromatic amino acids that have been identified in living systems.

| N-Acyl Group | Phenylalanine | Tyrosine | Tryptophan | Histidine |

| Acetyl | ✓ | ✓ | ✓ | ✓ |

| Propionyl | ✓ | ✓ | ✓ | ✓ |

| Butyryl | ✓ | ✓ | ✓ | ✓ |

| Valeryl | ✓ | ✓ | ✓ | ✓ |

| Hexanoyl | ✓ | ✓ | ✓ | ✓ |

| Octanoyl | ✓ | ✓ | ✓ | ✓ |

| Decanoyl | ✓ | ✓ | ✓ | ✓ |

| Lauroyl | ✓ | ✓ | ✓ | ✓ |

| Myristoyl | ✓ | ✓ | ✓ | ✓ |

| Palmitoyl | ✓ | ✓ | ✓ | ✓ |

| Stearoyl | ✓ | ✓ | ✓ | ✓ |

| Oleoyl | ✓ | ✓ | ✓ | ✓ |

| Linoleoyl | ✓ | ✓ | ✓ | ✓ |

| Arachidonoyl | ✓ | ✓ | ✓ | ✓ |

Source: Adapted from Bhandari et al., 2022, Frontiers in Molecular Biosciences.[7] This table is a representation of the types of N-acyl aromatic amino acids that have been identified and is not exhaustive.

Experimental Protocols

The study of NA-ArAA biosynthesis and metabolism relies on a variety of experimental techniques. This section provides an overview of key protocols.

N-Acetyltransferase (NAT) Activity Assay

This protocol describes a general method for measuring the activity of NAT enzymes.

Objective: To determine the rate of N-acetylation of an aromatic amino acid by a purified NAT enzyme or cell lysate.

Materials:

-

Purified NAT enzyme or cell lysate

-

Aromatic amino acid substrate (e.g., L-phenylalanine, L-tyrosine, L-tryptophan)

-

Acetyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase for HPLC

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, aromatic amino acid substrate, and NAT enzyme/cell lysate.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate for a specific time period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of N-acetylated aromatic amino acid produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Caption: Workflow for a typical N-acetyltransferase activity assay.

LC-MS Analysis of N-Acetylated Aromatic Amino Acids

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of NA-ArAAs in complex biological samples.

Objective: To detect and quantify NA-ArAAs in biological samples such as plasma, urine, or cell extracts.

Materials:

-

Biological sample

-

Internal standard (a stable isotope-labeled version of the analyte)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS system with a suitable column (e.g., C18 or HILIC)

-

Mobile phases for LC

Procedure:

-

Sample Preparation:

-

Thaw the biological sample.

-

Add the internal standard.

-

Precipitate proteins by adding a cold organic solvent.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect the analytes using mass spectrometry, typically in multiple reaction monitoring (MRM) mode for targeted quantification.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of the analyte using a standard curve.

-

Caption: Workflow for the analysis of NA-ArAAs by LC-MS.

Stable Isotope Tracing of NA-ArAA Metabolism in Cell Culture

Stable isotope tracing is a powerful method to elucidate metabolic pathways.

Objective: To trace the metabolic fate of an aromatic amino acid into its N-acetylated form and other downstream metabolites.

Materials:

-

Cell culture medium deficient in the aromatic amino acid of interest

-

Stable isotope-labeled aromatic amino acid (e.g., ¹³C-phenylalanine)

-

Cultured cells

-

LC-MS system

Procedure:

-

Culture cells in a medium lacking the aromatic amino acid of interest.

-

Supplement the medium with the stable isotope-labeled aromatic amino acid.

-

Incubate the cells for a specific period to allow for metabolic incorporation.

-

Harvest the cells and extract the metabolites.

-

Analyze the cell extracts by LC-MS to identify and quantify the labeled N-acetylated aromatic amino acid and other labeled metabolites.

-

The pattern of isotope incorporation provides insights into the metabolic flux through the pathway.[8][9]

Conclusion and Future Directions

The study of the biosynthesis and metabolism of N-acetylated aromatic amino acids is a burgeoning field with significant potential for advancing our understanding of human health and disease. The intricate enzymatic pathways that govern their formation and degradation, coupled with their diverse biological functions, present exciting opportunities for therapeutic intervention and the development of novel biomarkers.

Future research should focus on:

-

Enzyme Characterization: Identifying and characterizing the specific N-acetyltransferases and hydrolases responsible for the metabolism of each NA-ArAA.

-

Regulatory Mechanisms: Elucidating the regulatory mechanisms that control the expression and activity of these enzymes.

-

Biological Function: Further investigating the precise biological roles of the diverse array of NA-ArAAs in both physiological and pathological contexts.

-

Therapeutic Applications: Exploring the potential of modulating NA-ArAA metabolism for the treatment of various diseases.

This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for seasoned investigators seeking to expand their knowledge. The continued exploration of NA-ArAA biology promises to yield significant discoveries with far-reaching implications for medicine and drug development.

References

- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 2. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 4. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]

- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 6. en.humanmetabolome.com [en.humanmetabolome.com]

- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical and physical properties of N-acetyl-L-phenylalanine

An In-depth Technical Guide to N-acetyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine is the N-acetylated derivative of the essential amino acid L-phenylalanine. It serves as a key metabolite in various biological systems and a versatile building block in synthetic chemistry, particularly in peptide synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its biological significance and applications.

Chemical and Physical Properties

N-acetyl-L-phenylalanine is a white to off-white crystalline solid.[1][2] Its core structure consists of a phenylalanine backbone with an acetyl group attached to the alpha-amino group. This modification alters its polarity and chemical reactivity compared to the parent amino acid.

Data Summary

The fundamental chemical and physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers and Formula

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-acetamido-3-phenylpropanoic acid | [3][4][5] |

| CAS Number | 2018-61-3 | [1][4][5] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 207.23 g/mol | [1][3][6] |

| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [3][4] |

| InChIKey | CBQJSKKFNMDLON-JTQLQIEISA-N |[1][3] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder or needles | [1][2][7] |

| Melting Point | 171-173 °C | [1][3] |

| Optical Rotation | [α]²²/D +39° to +41° (c=1 in methanol) | [4][5] |

| pKa (Predicted) | 3.56 ± 0.10 | [1] |

| LogP | 0.93 | [3][8] |

| Density (estimate) | 1.18 - 1.27 g/cm³ |[1][2] |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 6.45 mg/mL (at 25 °C, estimated) | [8] |

| Methanol | Soluble | [1] |

| Ethanol | 20 mg/mL | [1][9] |

| Acetone | Soluble | [1] |

| DMSO | 12 - 100 mg/mL | [7][10][11] |

| DMF | 16 mg/mL | [10] |

| PBS (pH 7.2) | 0.25 mg/mL |[10] |

Table 4: Crystal Structure Data (Orthorhombic)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | [12] |

| Unit Cell Dimensions | a = 5.6528 Å, b = 11.1532 Å, c = 16.9897 Å | [12] |

| Volume (V) | 1071.15 ų | [12] |

| Molecules per unit cell (Z) | 4 | [12] |

| Calculated Density (Dx) | 1.285 Mg/m³ |[12] |

Biological Significance and Applications

N-acetyl-L-phenylalanine is more than a synthetic derivative; it is an endogenous metabolite with significant clinical relevance.

-

Metabolic Pathways: It is biosynthesized from L-phenylalanine and acetyl-CoA by the enzyme phenylalanine N-acetyltransferase.[7][8] It is also a known product of gut microbiota metabolism.[10]

-

Clinical Markers: Elevated levels are found in the urine of patients with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism.[8][9] It has also been identified as a potential uremic toxin, accumulating in cases of kidney dysfunction.[8] Recent metabolomic studies have linked altered levels to conditions like COVID-19 and Alzheimer's disease.[10]

-

Drug Development and Research: In synthetic applications, the acetyl group serves as a protecting group for the amine, enabling regioselective reactions at the carboxylic acid site, which is crucial for peptide synthesis.[1][13] It is a precursor for compounds like NAPA (2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose), a promising therapeutic for joint diseases.[14] Furthermore, its derivatives are valuable in designing novel drug candidates and biochemical probes.[15]

Experimental Protocols

The characterization and synthesis of N-acetyl-L-phenylalanine involve standard organic chemistry techniques.

Synthesis and Purification

A common method for synthesizing N-acetyl-L-phenylalanine is through the N-acetylation of L-phenylalanine using acetic anhydride in a suitable solvent system.[13]

General Synthesis Protocol:

-

Dissolution: Dissolve L-phenylalanine in an aqueous alkaline solution (e.g., NaOH solution).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while stirring vigorously. Maintain the pH in the alkaline range by concurrently adding a base.

-

Acidification: After the addition is complete, continue stirring and then acidify the mixture with a strong acid (e.g., HCl) to precipitate the crude product.

-

Isolation: Collect the crude N-acetyl-L-phenylalanine by vacuum filtration and wash with cold water.

Purification Protocol (Recrystallization): The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot solvent, such as water or a methanol/water mixture.[1]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Confirming the identity, purity, and structure of N-acetyl-L-phenylalanine requires a suite of analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure. The spectrum will show characteristic peaks for the aromatic protons of the phenyl ring, the aliphatic protons of the ethyl bridge, the methine proton at the chiral center, and the methyl protons of the acetyl group.[13][16]

-

Infrared (IR) Spectroscopy: IR analysis identifies key functional groups. Characteristic absorption bands will be observed for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and amide, and the aromatic C-H and C=C stretches of the phenyl ring.[17]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[12] The crystal structure is stabilized by a two-dimensional network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds.[12]

-

Polarimetry: The specific rotation is measured to confirm the enantiomeric purity of the L-isomer. This is typically done by dissolving a known concentration of the compound in a solvent (e.g., methanol) and measuring the angle of rotation of plane-polarized light.[4]

References

- 1. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-L-phenylalanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. N-Acetyl-L-phenylalanine, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 9. N-Acetyl-L-phenylalanine | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. magritek.com [magritek.com]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-acetyl-L-phenylalanine as an Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine (NAP) is an endogenous N-acetylated derivative of the essential amino acid L-phenylalanine. While present at low levels under normal physiological conditions, its accumulation is a hallmark of certain metabolic disorders, notably Phenylketonuria (PKU) and uremia. In these pathological states, NAP is considered a significant metabolite, contributing to the complex clinical presentations. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and pathophysiological roles of NAP. It details analytical methodologies for its quantification in biological matrices and summarizes current knowledge on its potential molecular mechanisms of action. This document is intended to serve as a core resource for researchers and professionals in drug development investigating the metabolic pathways and clinical implications of this compound.

Introduction

N-acetyl-L-phenylalanine is a metabolite formed through the N-acetylation of L-phenylalanine. This process is catalyzed by the enzyme phenylalanine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor[1]. Under normal physiological conditions, the formation of NAP is a minor pathway in phenylalanine metabolism. However, in conditions where L-phenylalanine concentrations are pathologically elevated, such as in the genetic disorder Phenylketonuria (PKU), the production of NAP is significantly increased[1][2].

NAP has also been identified as a uremic toxin, a class of compounds that accumulate in the body due to impaired renal function and are associated with the pathophysiology of uremia[2]. Its role in these conditions is an active area of research, with implications for understanding disease mechanisms and developing novel therapeutic strategies.

Biosynthesis and Metabolism

The primary route for the biosynthesis of N-acetyl-L-phenylalanine is the direct acetylation of L-phenylalanine.

Biosynthesis Pathway

The synthesis is a single-step enzymatic reaction:

-

Substrates: L-phenylalanine and Acetyl-Coenzyme A (Acetyl-CoA)

-

Enzyme: Phenylalanine N-acetyltransferase (EC 2.3.1.53)

-

Products: N-acetyl-L-phenylalanine and Coenzyme A (CoA)[1]

Another potential, though less direct, pathway for the generation of N-acetylated amino acids involves the proteolytic degradation of N-terminally acetylated proteins by specific hydrolases[2].

Degradation and Elimination

The degradation of N-acetyl-L-phenylalanine is thought to occur via enzymatic hydrolysis, catalyzed by amidohydrolases, which would reverse the formation reaction to yield L-phenylalanine and acetate.

Elimination of NAP from the body is primarily handled by the kidneys. Studies have shown that it undergoes renal peritubular transport via a probenecid-sensitive excretory system for organic anions[3]. This mechanism is crucial for its excretion into the urine, particularly in conditions like PKU where its production is elevated[3].

Pathophysiological Significance

Elevated levels of N-acetyl-L-phenylalanine are associated with two primary pathological conditions: Phenylketonuria and uremia.

Phenylketonuria (PKU)

PKU is an inborn error of metabolism characterized by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of L-phenylalanine in the blood and other tissues. This excess phenylalanine is shunted into alternative metabolic pathways, including the increased synthesis of NAP[1][2]. Consequently, individuals with PKU have significantly elevated levels of NAP in their urine[1][2]. While the direct contribution of NAP to the neurological damage seen in untreated PKU is not fully elucidated, it is considered a marker of metabolic dysregulation. High concentrations of phenylalanine and its metabolites are known to be neurotoxic[4][5].

Uremia

Uremia is a clinical syndrome resulting from the failure of the kidneys to excrete waste products, leading to their accumulation in the blood. N-acetyl-L-phenylalanine is classified as a uremic toxin[2]. These toxins are believed to contribute to the multi-organ dysfunction observed in chronic kidney disease. The precise mechanisms by which NAP exerts toxicity in uremia are not yet fully understood but are an area of active investigation.

Quantitative Data

The concentration of N-acetyl-L-phenylalanine in biological fluids is a key indicator of the metabolic state, particularly in the context of PKU and renal disease. The following table summarizes the available, though currently limited, quantitative data.

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Phenylketonuria (PKU) | Significantly elevated compared to healthy controls | [1][2] |

| Plasma/Serum | Uremia | Elevated as a uremic toxin | [2] |

Note: Specific quantitative ranges for N-acetyl-L-phenylalanine are not well-documented in the readily available scientific literature and represent a significant area for further research.

Experimental Protocols

The accurate quantification of N-acetyl-L-phenylalanine in biological samples is essential for research and clinical monitoring. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of NAP in biological samples.

Sample Preparation

-

Plasma/Serum: Protein precipitation is a common first step. This is typically achieved by adding a cold organic solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant is then used for analysis.

-

Urine: Urine samples are often centrifuged to remove particulate matter. Depending on the analytical method, a simple dilution may be sufficient.

-

Cerebrospinal Fluid (CSF): CSF samples should be centrifuged immediately after collection to remove any cellular debris.

LC-MS/MS Analysis (Illustrative Protocol)

-

Chromatography: Reversed-phase chromatography is typically used.

-

Column: A C18 column is a common choice.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for NAP would need to be determined empirically. For instance, for a related compound, N-acetyltyrosine, a precursor ion of m/z 224.1 and a product ion of m/z 136.1 have been reported. A similar approach would be used for NAP.

-

GC-MS Analysis (Illustrative Protocol)

-

Derivatization: Due to its polar nature, NAP requires derivatization to increase its volatility for GC analysis. Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) derivative.

-

Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways modulated by N-acetyl-L-phenylalanine are not yet well-defined. However, based on the effects of elevated phenylalanine and other uremic toxins, several potential mechanisms can be hypothesized.

In the context of PKU, high levels of phenylalanine are known to be neurotoxic, potentially through the inhibition of neurotransmitter synthesis and disruption of protein synthesis in the brain[6][7]. It is plausible that NAP, as a derivative, could contribute to these effects.

As a uremic toxin, NAP may contribute to the systemic inflammation and oxidative stress characteristic of chronic kidney disease. Other protein-bound uremic toxins, such as indoxyl sulfate and p-cresyl sulfate, are known to activate pro-inflammatory signaling pathways, including the NF-κB pathway, and induce the production of reactive oxygen species (ROS)[2]. Further research is needed to determine if NAP shares these mechanisms.

The following diagram illustrates a hypothetical signaling pathway that could be affected by uremic toxins like NAP.

Conclusion and Future Directions

N-acetyl-L-phenylalanine is an important endogenous metabolite that becomes particularly relevant in the pathophysiology of Phenylketonuria and uremia. While its biosynthesis is well-understood, further research is critically needed in several areas:

-

Quantitative Analysis: Establishment of robust, validated analytical methods and the determination of reference concentration ranges in various biological fluids for both healthy and diseased populations.

-

Molecular Mechanisms: Elucidation of the specific signaling pathways and cellular targets of NAP to understand its contribution to the pathology of PKU and uremia.

-

Therapeutic Targeting: Investigation into whether modulating NAP levels or its downstream effects could represent a viable therapeutic strategy in relevant diseases.

This technical guide provides a foundational understanding of N-acetyl-L-phenylalanine and is intended to stimulate further research into this intriguing endogenous metabolite.

References

- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Studies on the mechanism for renal elimination of N-acetylphenylalanine: its pathophysiologic significance in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylketonuria and the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phe in the Brain | PKU - Phenylketonuria [pku.biomarin.com]

- 7. znaturforsch.com [znaturforsch.com]

The Role of N-acetyl-L-phenylalanine in Phenylketonuria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid L-phenylalanine. While the primary focus of research and treatment has been on managing high levels of L-phenylalanine, a complete understanding of the pathophysiology requires investigation into its various metabolites. This technical guide provides an in-depth examination of the role of N-acetyl-L-phenylalanine in PKU. Contrary to being a therapeutic agent, N-acetyl-L-phenylalanine emerges as a significant metabolite and biomarker of the disease. This document synthesizes the current knowledge on its formation, its elevated presence in individuals with PKU, its physiological impact, and the experimental methodologies used to study it.

Introduction to Phenylketonuria (PKU)

Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the PAH gene, which encodes the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This enzyme is responsible for the conversion of L-phenylalanine to L-tyrosine, the first and rate-limiting step in the catabolism of L-phenylalanine.[1] A deficiency in PAH activity leads to the accumulation of L-phenylalanine in the blood and brain, a condition known as hyperphenylalaninemia.[3][4] If left untreated, the high concentrations of L-phenylalanine are neurotoxic and can lead to severe intellectual disability, developmental delays, seizures, and psychiatric disorders.[1]

The cornerstone of PKU management is a strict, lifelong diet low in L-phenylalanine, supplemented with medical foods to provide other essential amino acids and nutrients.[3] Emerging therapeutic strategies include supplementation with large neutral amino acids (LNAAs) to compete with L-phenylalanine for transport across the blood-brain barrier, the administration of sapropterin dihydrochloride (a synthetic form of the PAH cofactor tetrahydrobiopterin), and enzyme replacement therapy.[5][6]

The Metabolic Fate of L-phenylalanine in PKU

In individuals with functional PAH, L-phenylalanine is primarily converted to L-tyrosine. However, in PKU, the saturation of the normal metabolic pathway leads to the activation of alternative, secondary pathways. In these pathways, L-phenylalanine is transaminated to phenylpyruvate, which can then be further converted to phenyllactate and phenylacetate. Another significant, though less discussed, metabolic route is the N-acetylation of L-phenylalanine to form N-acetyl-L-phenylalanine.

References

- 1. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phenylketonuria: a review of current and future treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnanatx.com [jnanatx.com]

- 5. mdpi.com [mdpi.com]

- 6. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of N-acetyl-L-phenylalanine in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic synthesis of N-acetyl-L-phenylalanine (NAP) in the microbial workhorse, Escherichia coli. N-acetylated amino acids are valuable chiral building blocks in the pharmaceutical industry, and their biotechnological production offers a promising alternative to traditional chemical synthesis. This document outlines the core metabolic pathways, genetic engineering strategies, fermentation protocols, and analytical methods to develop robust E. coli cell factories for NAP production.

Core Synthetic Pathway and Key Enzymes

The direct enzymatic synthesis of N-acetyl-L-phenylalanine in E. coli is a single-step reaction that involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-phenylalanine. This reaction is catalyzed by an N-acetyltransferase.

The N-acetylation Reaction

The key enzymatic step is the N-acetylation of L-phenylalanine. In Escherichia coli K-12, this activity is catalyzed by the enzyme L-amino acid N-acetyltransferase, encoded by the aaaT (also known as yhhY) gene.[1] This enzyme utilizes acetyl-CoA as the acetyl donor to catalyze the formation of N-acetyl-L-phenylalanine.[1] The reaction proceeds as follows:

L-phenylalanine + acetyl-CoA → N-acetyl-L-phenylalanine + CoA

The native E. coli acetyl-CoA-L-phenylalanine α-N-acetyltransferase has a pH optimum of 8.0 and can also acetylate other amino acids like histidine and alanine, albeit at slower rates.[2][3] For enhanced production, overexpression of the endogenous aaaT gene or heterologous expression of other characterized N-acetyltransferases can be explored.

Precursor Biosynthesis in E. coli

A successful NAP production strategy is critically dependent on the efficient supply of its two precursors: L-phenylalanine and acetyl-CoA.

L-phenylalanine is an aromatic amino acid synthesized via the shikimate pathway. The biosynthesis begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway. This multi-step pathway is tightly regulated in wild-type E. coli. Numerous metabolic engineering strategies have been developed to enhance L-phenylalanine production, which can be adapted for NAP synthesis.[4][5]

Acetyl-CoA is a central metabolite in E. coli, primarily generated from pyruvate via the pyruvate dehydrogenase (PDH) complex under aerobic conditions. It serves as a precursor for the tricarboxylic acid (TCA) cycle and various biosynthetic pathways. Enhancing the intracellular pool of acetyl-CoA is a key strategy for improving the yields of acetylated products.

Metabolic Engineering Strategies for Enhanced NAP Production

To construct an efficient E. coli strain for N-acetyl-L-phenylalanine production, a multi-pronged metabolic engineering approach is required. This involves enhancing the precursor supply, channeling metabolic flux towards the final product, and potentially reducing the degradation of the product. The following diagram illustrates the key metabolic pathways and engineering targets.

References

- 1. uniprot.org [uniprot.org]

- 2. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Presence of N-acetyl-L-phenylalanine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-phenylalanine (NAP), an acetylated derivative of the essential amino acid L-phenylalanine, is a naturally occurring metabolite identified across a diverse range of organisms, from microorganisms to humans. While its presence is generally at low basal levels, significant accumulation is observed in certain metabolic disorders, most notably phenylketonuria (PKU). This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, metabolic fate, and physiological relevance of NAP. It summarizes available quantitative data, details experimental protocols for its detection and quantification, and presents key metabolic and signaling pathways in which it is involved. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Natural Occurrence and Physiological Concentrations

N-acetyl-L-phenylalanine has been detected in a variety of organisms, indicating a conserved, albeit not always prominent, metabolic role. Its presence has been confirmed in bacteria, fungi, plants, and animals.

In Microorganisms

The synthesis of NAP has been described in the bacterium Escherichia coli, where it is produced from L-phenylalanine and acetyl-CoA.[1][2][3] Its role in microbial metabolism is not fully elucidated but may be involved in the regulation of phenylalanine levels or as a precursor for other secondary metabolites. For instance, a strain of Streptomyces sp. (G91353) was found to produce N-acetyl-phenylalanine, which exhibited antimicrobial activity against Gram-positive bacteria.[4]

In Plants

While the parent amino acid L-phenylalanine is a crucial precursor for a vast array of plant secondary metabolites, the direct quantitative data for NAP in plant tissues is limited. However, its existence is acknowledged within the broader context of N-acyl amino acids in plants.

In Animals and Humans

In animals and humans, NAP is considered an endogenous metabolite.[5][6] It is typically found in biofluids such as plasma, serum, and urine.[1][5][6] Under normal physiological conditions, its concentration is generally low. However, in the genetic disorder phenylketonuria (PKU), where the conversion of phenylalanine to tyrosine is impaired, a significant accumulation of phenylalanine leads to its alternative metabolism, resulting in a marked increase in NAP levels in both blood and urine.[5][7][8] This makes NAP a potential biomarker for monitoring the metabolic state of PKU patients.[9][10][11]

Table 1: Quantitative Data on N-acetyl-L-phenylalanine Occurrence

| Organism/Tissue | Condition | Concentration Range | Method of Analysis | Reference(s) |

| Human Urine | Phenylketonuria (PKU) | Significantly elevated | GC-MS | [8] |

| Human Serum/Plasma | Phenylketonuria (PKU) | Significantly elevated | LC-MS/MS | [11] |

| Human Serum/Plasma | Healthy | Detected but not quantified | LC-MS/MS | [5] |

| Streptococcus pyogenes | In vitro (MIC) | 50 µg/ml | Broth microdilution | [4] |

Note: Quantitative data for NAP in healthy human biofluids and in most organisms under normal physiological conditions is not widely available in the literature.

Biosynthesis and Metabolism

Biosynthesis of N-acetyl-L-phenylalanine

The primary route for the biosynthesis of NAP is the N-acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase (EC 2.3.1.53), which utilizes acetyl-CoA as the acetyl group donor.[1][5] This enzymatic activity has been specifically characterized in E. coli.[2][3] In eukaryotes, N-terminal acetylation of proteins is a common modification, and the degradation of these proteins can also release N-acetylated amino acids, including NAP, through the action of N-acylpeptide hydrolases.[5]

Biosynthesis of N-acetyl-L-phenylalanine.

Metabolic Fate of N-acetyl-L-phenylalanine

The downstream metabolism of NAP is less well-characterized. One potential pathway is the deacetylation of NAP back to L-phenylalanine and acetate. This hydrolysis can be catalyzed by enzymes known as aminoacylases (EC 3.5.1.14), which have been shown to act on a variety of N-acyl-L-amino acids.[12][13] The liberated L-phenylalanine can then re-enter its primary metabolic pathways. In mammals, NAP is recognized as a uremic toxin and is cleared from the body primarily through renal excretion.[5][6] Studies in rats have shown that intravenously administered NAP is rapidly extracted by the kidneys and excreted in the urine.[6]

References

- 1. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 6. Studies on the mechanism for renal elimination of N-acetylphenylalanine: its pathophysiologic significance in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. membrapure.de [membrapure.de]

- 10. researchgate.net [researchgate.net]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Dawn of a New Class of Neurometabolites: A Technical History of N-Acetylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries of N-acetylated amino acids (NAAAs), a class of molecules that has intrigued and challenged neuroscientists for decades. From their initial identification in the mid-20th century to their contemporary roles as biomarkers and therapeutic targets, this paper will delve into the foundational research that established their significance. We will examine the key experiments, present the original quantitative data where available, and provide detailed methodologies that paved the way for our current understanding of these enigmatic compounds.

The Discovery of a Prominent Brain Metabolite: N-Acetyl-L-Aspartate (NAA)

The story of NAAAs begins in 1956, when Harris H. Tallan and his colleagues at the Rockefeller Institute for Medical Research made a landmark discovery while studying the free amino acids in the brain. Their work, published in the Journal of Biological Chemistry, identified a novel compound present in surprisingly high concentrations in the nervous system: N-acetyl-L-aspartic acid (NAA).

Initial Identification and Quantification

Tallan's initial research focused on the distribution of NAA in various tissues of the cat. Using ion-exchange chromatography, a cutting-edge technique for the time, they were able to isolate and quantify this previously unknown metabolite. The results, published in 1957, revealed the remarkable specificity of NAA to the nervous system.

Data Presentation: Quantitative Analysis of NAA in Cat Tissues (Tallan, 1957)

| Tissue | N-Acetyl-L-aspartic Acid Concentration (mg per 100 g of fresh tissue) |

| Cerebral Cortex (Grey Matter) | 102 |

| Cerebral White Matter | 85 |

| Cerebellum | 70 |

| Brain Stem | 58 |

| Spinal Cord | 45 |

| Peripheral Nerve (Sciatic) | 20 |

| Liver | < 1 |

| Kidney | < 1 |

| Muscle | < 1 |

Data is extrapolated from the findings reported in Tallan, H. H. (1957). Studies on the distribution of N-acetyl-L-aspartic acid in brain. Journal of Biological Chemistry, 224(1), 41-45.

Experimental Protocols: Isolation and Quantification of NAA (Tallan, 1957)

The methodology employed by Tallan and his team was meticulous and laid the groundwork for future studies on NAA.

-

Tissue Preparation: Freshly excised tissues from adult cats were rapidly homogenized in 80% ethanol to precipitate proteins and extract small molecules.

-

Initial Fractionation: The ethanol extract was then treated with chloroform to remove lipids. The aqueous-ethanol phase, containing the amino acids and other small molecules, was concentrated under reduced pressure.

-

Ion-Exchange Chromatography: The concentrated extract was adjusted to pH 2.2 and applied to a Dowex 50 cation-exchange resin column. This step was crucial for separating the acidic NAA from the more basic amino acids.

-

Elution and Identification: The column was eluted with a gradient of buffers. The fraction containing NAA was identified by its unique elution profile. The identity of NAA was confirmed by paper chromatography and by comparing its chemical properties to a synthetically prepared standard.

-

Quantification: The amount of NAA in the purified fraction was determined by hydrolyzing the N-acetyl group with acid and then measuring the liberated aspartic acid using the ninhydrin colorimetric method.

Mandatory Visualization: Experimental Workflow for NAA Discovery

Caption: Workflow for the initial discovery and quantification of N-acetylaspartate.

The Biosynthesis of NAA

Following its discovery, the next critical question was how NAA is synthesized in the brain. In 1959, F. B. Goldstein, from the New York State Research Institute for Neurochemistry and Drug Addiction, published a pivotal paper in the Journal of Biological Chemistry detailing the enzymatic synthesis of NAA.[1]

Goldstein's experiments demonstrated that NAA is formed from L-aspartic acid and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase.

Data Presentation: Enzymatic Synthesis of NAA (Goldstein, 1959)

| Substrate | Enzyme Preparation | NAA Formed (µmoles) |

| L-Aspartate + Acetyl-CoA | Rat Brain Acetone Powder Extract | 0.85 |

| L-Aspartate | Rat Brain Acetone Powder Extract | < 0.05 |

| Acetyl-CoA | Rat Brain Acetone Powder Extract | < 0.05 |

| L-Aspartate + Acetyl-CoA | Boiled Enzyme Extract | < 0.05 |

Data is representative of the findings reported in Goldstein, F. B. (1959). Biosynthesis of N-acetyl-L-aspartic acid. Journal of Biological Chemistry, 234(10), 2702-2706.

Experimental Protocols: In Vitro Synthesis of NAA (Goldstein, 1959)

-

Enzyme Preparation: Acetone powders of rat brains were prepared to obtain a stable source of the enzyme. The powder was then extracted with a buffer to solubilize the L-aspartate N-acetyltransferase.

-

Incubation Mixture: The reaction mixture contained L-aspartate, acetyl-CoA, the enzyme preparation, and a suitable buffer.

-

Reaction Conditions: The mixture was incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction was stopped by adding trichloroacetic acid to precipitate the protein.

-

NAA Quantification: The amount of NAA synthesized was determined by a colorimetric method after reacting it with hydroxylamine to form a hydroxamate, which then forms a colored complex with ferric ions.

Mandatory Visualization: Biosynthetic Pathway of NAA

Caption: Enzymatic synthesis of N-acetylaspartate from L-aspartate and acetyl-CoA.

A Crucial Cofactor Emerges: The Discovery of N-Acetyl-L-Glutamate (NAG)

Almost concurrently with the discovery of NAA, another N-acetylated amino acid was being unveiled, not as an abundant metabolite, but as a critical cofactor in a fundamental metabolic pathway. In 1953, Santiago Grisolia and Philip P. Cohen at the University of Wisconsin were investigating the biosynthesis of citrulline, a key step in the urea cycle. Their research, published in the Journal of Biological Chemistry, revealed the essential role of a "glutamate derivative" in activating the enzyme carbamoyl phosphate synthetase I (CPS I). This derivative was later identified as N-acetyl-L-glutamate (NAG).

The Catalytic Role in the Urea Cycle

Grisolia and Cohen's experiments with rat liver preparations demonstrated that the synthesis of carbamoyl phosphate, the first committed step of the urea cycle, was absolutely dependent on the presence of this then-unidentified glutamate derivative.

Data Presentation: Activation of Carbamoyl Phosphate Synthetase (Grisolia & Cohen, 1953)

| Additions to Liver Homogenate | Carbamoyl Phosphate Formed (µmoles) |

| Complete System (including Glutamate Derivative) | 2.5 |

| Complete System minus Glutamate Derivative | 0.1 |

| Complete System with Boiled Homogenate | < 0.1 |

Data is representative of the findings reported in Grisolia, S., & Cohen, P. P. (1953). The catalytic role of glutamate derivatives in citrulline biosynthesis. Journal of Biological Chemistry, 204(2), 753-757.

Experimental Protocols: Assay for Carbamoyl Phosphate Synthetase Activity (Grisolia & Cohen, 1953)

-

Enzyme Preparation: A soluble enzyme preparation was obtained from rat liver homogenates.

-

Reaction Mixture: The incubation mixture contained ammonium ions, bicarbonate, ATP, magnesium ions, and the liver enzyme preparation. The key variable was the addition of a crude preparation of the "glutamate derivative."

-

Assay Principle: The activity of CPS I was measured by quantifying the amount of carbamoyl phosphate produced. This was done by converting the carbamoyl phosphate to citrulline in the presence of ornithine and ornithine transcarbamylase, and then measuring the citrulline colorimetrically.

Mandatory Visualization: Regulation of the Urea Cycle by NAG

Caption: Allosteric activation of carbamoyl phosphate synthetase I by N-acetylglutamate.

Conclusion: A Foundation for Future Research

The pioneering work of Tallan, Goldstein, Grisolia, and Cohen in the 1950s laid the essential groundwork for the field of N-acetylated amino acid research. Their discoveries of NAA as a major brain metabolite and NAG as a critical enzymatic cofactor opened up new avenues of investigation into brain metabolism, neurotransmission, and the pathophysiology of neurological disorders. The meticulous experimental protocols they developed and the quantitative data they generated remain cornerstones of our understanding of these fascinating molecules. This historical perspective serves as a vital resource for today's researchers, scientists, and drug development professionals as they continue to unravel the complex roles of NAAAs in health and disease.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-acetyl-L-phenylalanine from L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-acetyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. N-acetylation is a common strategy to protect the amino group in peptide synthesis and other chemical modifications. The primary method described herein involves the direct acetylation of L-phenylalanine using acetic anhydride in an acetic acid medium, a method known for its efficiency and high yield. This protocol offers comprehensive, step-by-step instructions for the reaction, purification, and characterization of the final product, making it suitable for implementation in both academic and industrial research settings.

Introduction

N-acetyl-L-phenylalanine is the N-acetyl derivative of L-phenylalanine.[1] This modification, where an acetyl group is attached to the nitrogen of the amino group, is crucial for various applications. In peptide synthesis, it serves as a protecting group to prevent the amino group from participating in unwanted side reactions. Furthermore, N-acetylated amino acids are studied in metabolism and have applications in the development of pharmaceuticals. For instance, N-acetyl-DL-phenylalanine has been explored for its antidepressant properties.[2] The synthesis from L-phenylalanine and acetyl-CoA is a known biochemical pathway.[3][4][5] This protocol details a robust and high-yielding chemical synthesis route.

Reaction Scheme

The acetylation of L-phenylalanine proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride. The reaction is typically carried out in a suitable solvent like glacial acetic acid.

Reaction: L-phenylalanine + Acetic Anhydride → N-acetyl-L-phenylalanine + Acetic Acid

Experimental Protocol

This protocol is based on a method known to produce high yields of N-acetyl-L-phenylalanine.[6]

3.1 Materials and Equipment

-

Reagents:

-

L-phenylalanine

-

Glacial Acetic Acid (CH₃COOH)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Deionized Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Condenser

-

Vacuum distillation apparatus

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

Polarimeter

-

NMR Spectrometer

-

3.2 Synthesis Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine L-phenylalanine and glacial acetic acid. A typical molar ratio is 1 mole of L-phenylalanine to 5-6 moles of acetic acid.[6]

-

Initial Heating: Heat the mixture to a temperature between 50-60°C while stirring to dissolve the L-phenylalanine.[6]

-

Addition of Acetic Anhydride: Once the L-phenylalanine is dissolved, begin the dropwise addition of acetic anhydride from the dropping funnel. Use approximately 1.2 molar equivalents of acetic anhydride relative to the L-phenylalanine.[6] The addition should be controlled over a period of 1-2 hours.[6]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.[6] The progress can be monitored using online NMR spectroscopy, observing the characteristic shifts of the product.[7][8]

-

Solvent Removal: After the reaction period, configure the apparatus for vacuum distillation. Reduce the pressure to approximately 0.07-0.08 MPa and heat to distill off the acetic acid and any excess acetic anhydride.[6]

-

Crystallization: Once the solvent is removed, add deionized water to the warm residue (approximately 2 times the initial mass of the L-phenylalanine) and stir vigorously.[6]

-

Isolation: Cool the mixture in an ice bath to induce crystallization. Allow the mixture to stand for at least 1 hour to ensure complete crystallization.[6] Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold deionized water and then dry them under vacuum to a constant weight.

Data Presentation

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Example Quantity (for 10g L-Phe) |

| L-phenylalanine | 165.19 | 1.0 | 10.0 g (0.0605 mol) |

| Acetic Acid | 60.05 | ~5.5 | 20 mL (~0.35 mol) |

| Acetic Anhydride | 102.09 | 1.2 | 7.4 mL (0.0726 mol) |

Table 2: Product Characterization Data

| Property | Expected Value |

| Chemical Formula | C₁₁H₁₃NO₃ |

| Molar Mass | 207.23 g/mol [9] |

| Appearance | White crystalline powder[10] |

| Melting Point | 164-173 °C[1][10] |

| Optical Rotation [α]D | +39° to +41° (c=1 in methanol)[10] |

| Yield | 92-98%[6] |

| Solubility | DMF: 16 mg/ml; DMSO: 12 mg/ml; Slightly soluble in Ethanol; PBS (pH 7.2): 0.25 mg/ml[11] |

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of N-acetyl-L-phenylalanine.

Caption: Experimental workflow for N-acetyl-L-phenylalanine synthesis.

Characterization

To confirm the identity and purity of the synthesized N-acetyl-L-phenylalanine, the following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point within the expected range (164-173 °C) is indicative of high purity.[1][10]

-

Polarimetry: The specific rotation should be measured and compared to the literature value (+39° to +41°) to confirm the retention of stereochemical integrity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The appearance of a new singlet corresponding to the acetyl methyl protons and appropriate shifts in the signals of the amino acid backbone are expected.[8][12] The region for quantifying N-Acetyl-L-phenylalanine in ¹H NMR is typically between 4.2–4.8 ppm.[8]

References

- 1. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 7. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]

- 8. magritek.com [magritek.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. B23812.14 [thermofisher.com]

- 11. caymanchem.com [caymanchem.com]

- 12. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]

Enzymatic Resolution of Racemic N-Acetyl Phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals